

SR-4835 off-target effects investigation

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Compound of Interest		
Compound Name:	SR-4835	
Cat. No.:	B15580120	Get Quote

SR-4835 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **SR-4835**, a potent and selective dual inhibitor of CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SR-4835**?

A1: **SR-4835** is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role is to block the kinase activity of these enzymes, which are critical for transcriptional regulation. Specifically, CDK12 and CDK13 phosphorylate the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcription elongation and the expression of genes involved in the DNA damage response (DDR).[1]

Beyond simple kinase inhibition, **SR-4835** also functions as a "molecular glue."[3][4][5] It induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 E3 ubiquitin ligase.[3][4] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4][5] This degradation of Cyclin K is a key contributor to the cytotoxic effects of **SR-4835**.[3]

Q2: How selective is **SR-4835**? What are its known off-targets?



A2: **SR-4835** demonstrates high selectivity for CDK12 and CDK13. In a broad kinase panel screen of over 450 kinases, **SR-4835** showed minimal activity against other kinases at a concentration of 10 μ M.[1][6] However, some weak affinities have been identified. The table below summarizes the known on-target and off-target binding affinities. **SR-4835** has been shown to have no affinity for BRD4 and does not inhibit PARP activity.[1][6]

Q3: What is the "molecular glue" activity of SR-4835?

A3: The "molecular glue" activity of **SR-4835** refers to its ability to induce the interaction between two proteins that would not normally associate. In this case, **SR-4835** promotes the binding of the CDK12/Cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. [3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This is a distinct mechanism from simple kinase inhibition and is a significant contributor to the compound's cellular activity.[3] The benzimidazole side-chain of **SR-4835** has been identified as important for this molecular glue function.[4]

Troubleshooting Guide

Issue 1: Unexpectedly high or low cell sensitivity to SR-4835.

- Possible Cause 1: Misunderstood Mechanism of Action. The cytotoxicity of SR-4835 is not solely due to CDK12/13 kinase inhibition but is significantly enhanced by its molecular glue activity that leads to Cyclin K degradation.[3] Cell lines with inherent differences in the expression or activity of the CUL4-RBX1-DDB1 ubiquitin ligase complex may exhibit varied sensitivity.
- Troubleshooting Step 1: Verify Cyclin K Degradation.
 - Protocol: Treat your cells with a range of SR-4835 concentrations for 2-6 hours. Harvest cell lysates and perform a Western blot to assess Cyclin K protein levels. A decrease in Cyclin K levels would confirm the molecular glue effect is active in your cell line.
 - Expected Outcome: A dose-dependent decrease in Cyclin K protein levels.
- Possible Cause 2: Differences in DNA Damage Response (DDR) Pathway Dependency. SR-4835's inhibition of CDK12/13 leads to the downregulation of DDR genes.[1] Cells that are highly dependent on these pathways for survival may be more sensitive.



- Troubleshooting Step 2: Assess DDR Gene Expression.
 - Protocol: Treat cells with SR-4835 for 4-6 hours. Extract RNA and perform qRT-PCR for key DDR genes (e.g., BRCA1, ATM, FANCI).
 - Expected Outcome: A reduction in the mRNA levels of DDR genes.

Issue 2: Observing effects that are not consistent with CDK12/13 inhibition.

- Possible Cause: Potential Off-Target Effects. While highly selective, SR-4835 has weak
 affinity for GSK3A and GSK3B.[6] At higher concentrations, inhibition of these kinases could
 lead to unexpected phenotypes.
- Troubleshooting Step 1: Perform a Dose-Response Experiment.
 - Protocol: Titrate SR-4835 from a low nanomolar to a high micromolar range in your assay.
 Compare the concentration at which you observe the unexpected effect with the known IC50 for CDK12/13.
 - Expected Outcome: If the effect only occurs at concentrations significantly higher than the IC50 for CDK12/13, it may be due to an off-target activity.
- Troubleshooting Step 2: Use a Structurally Different CDK12/13 Inhibitor.
 - Protocol: Treat your cells with another CDK12/13 inhibitor that has a different chemical scaffold (e.g., THZ531).
 - Expected Outcome: If the unexpected phenotype is not replicated with a different inhibitor, it is more likely to be a specific off-target effect of SR-4835. It is noteworthy that while both SR-4835 and THZ531 inhibit CDK12, only SR-4835 has been shown to induce Cyclin K degradation.[4]

Data and Protocols Quantitative Data Summary



Target	Assay Type	Value	Reference
On-Target			
CDK12	IC50 (ADP-glo)	99.0 ± 10.5 nM	[6]
CDK12	Kd (Binding)	98 nM	[2][6]
CDK13	IC50	4.9 nM	[2]
Off-Target			
GSK3A	Kd (Binding)	1.2 μΜ	[6]
GSK3B	Kd (Binding)	810 nM	[6]
CDK6	Kd (Binding)	5.1 μΜ	[6]

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

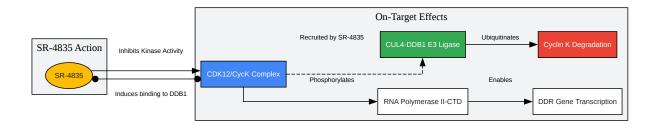
- Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
- Treatment: The following day, treat cells with **SR-4835** at desired concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1 μ M) or a vehicle control (DMSO) for 2 hours.[4]
- Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies for Cyclin K and a loading control (e.g., GAPDH, β-actin).
- Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.



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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]
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